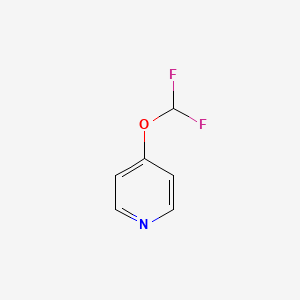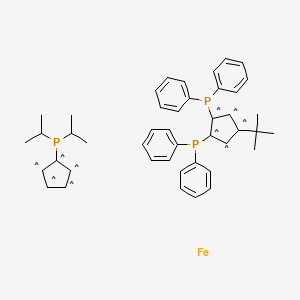![molecular formula C11H15ClO B6319555 (1S)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol CAS No. 1212162-35-0](/img/structure/B6319555.png)
(1S)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a chlorine atom, a hydroxyl group, and an isopropyl-substituted phenyl ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol typically involves the chlorination of a suitable precursor, followed by the introduction of the hydroxyl group. One common method is the reaction of 4-isopropylbenzyl chloride with a chiral auxiliary to ensure the correct stereochemistry. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes to increase yield and efficiency. Catalysts such as palladium or platinum complexes can be used to facilitate the chlorination and hydroxylation steps. The process is optimized to ensure high enantiomeric purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom, forming a simpler alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of 2-chloro-1-[4-(propan-2-yl)phenyl]ethanone.
Reduction: Formation of 1-[4-(propan-2-yl)phenyl]ethanol.
Substitution: Formation of 2-azido-1-[4-(propan-2-yl)phenyl]ethanol or 2-thio-1-[4-(propan-2-yl)phenyl]ethanol.
Applications De Recherche Scientifique
(1S)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol is utilized in various scientific research fields:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Employed in the production of pharmaceuticals and agrochemicals due to its reactivity and functional groups.
Mécanisme D'action
The mechanism by which (1S)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the chlorine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activity.
2-chloro-1-[4-(propan-2-yl)phenyl]ethanone: Lacks the hydroxyl group, leading to different reactivity and applications.
1-[4-(propan-2-yl)phenyl]ethanol: Lacks the chlorine atom, resulting in different chemical behavior.
Uniqueness
(1S)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol is unique due to its chiral center, which imparts specific stereochemical properties. This makes it valuable in asymmetric synthesis and chiral resolution processes. Its combination of functional groups also allows for diverse chemical transformations and applications in various fields.
Propriétés
IUPAC Name |
(1S)-2-chloro-1-(4-propan-2-ylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11,13H,7H2,1-2H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHPUCNTAHSKSY-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)[C@@H](CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,5-Dibromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6319482.png)

![tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate](/img/structure/B6319494.png)
![(1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B6319501.png)










